molecular formula C7H11F3O B15126956 rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans

rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans

Cat. No.: B15126956
M. Wt: 168.16 g/mol
InChI Key: HRAPXOYQCITXRS-UHFFFAOYSA-N
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Description

rac-[(1R,2R)-2-(Trifluoromethyl)cyclopentyl]methanol, trans is a chiral fluorinated cyclopentane derivative characterized by a five-membered cyclopentyl ring with a trans-configuration at the 1,2-positions. The molecule features a trifluoromethyl (-CF₃) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 1-position. The trans stereochemistry reduces steric strain between the bulky trifluoromethyl and hydroxymethyl groups, enhancing structural stability . The trifluoromethyl group contributes to high electronegativity and lipophilicity, which are critical in pharmaceutical and agrochemical applications for improving metabolic stability and membrane permeability .

Properties

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclopentyl]methanol

InChI

InChI=1S/C7H11F3O/c8-7(9,10)6-3-1-2-5(6)4-11/h5-6,11H,1-4H2

InChI Key

HRAPXOYQCITXRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclopentyl ring, which is then functionalized with a trifluoromethyl group.

    Reaction Conditions: The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are often employed.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structure may offer advantages in drug design and development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans and analogous compounds:

Compound Name Ring Size Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 5 -CF₃, -CH₂OH (trans) Alcohol ~210 (estimated) High lipophilicity; drug intermediates
rac-[(1R,2R)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid, trans 4 -CHF₂, -COOH (trans) Carboxylic acid 150.12 Enhanced acidity; agrochemicals
rac-[(1R,2R)-2-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans 3 -CH₂F, -SO₂Cl (trans) Sulfonyl chloride ~195 (estimated) Electrophilic reactivity; sulfonamide synthesis
rac-[(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanol 3 -CH₃, -C₆H₅, -CH₂OH Alcohol ~176 (estimated) Aromatic interactions; chiral ligands
rac-Ethyl (1R,2R)-1-(aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylate, cis 3 -CF₃, -CH₂NH₂, -COOEt (cis) Ester, amine ~270 (estimated) Dual functionality; prodrug design

Key Observations:

Ring Size and Stability :

  • Cyclopentane (5-membered) and cyclobutane (4-membered) rings exhibit lower ring strain compared to cyclopropane (3-membered), enabling greater conformational flexibility . This impacts thermal stability and reactivity in synthesis.
  • Cyclopropane derivatives (e.g., ) are more rigid, favoring stereoselective reactions but requiring milder conditions to prevent ring opening .

Substituent Effects :

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP ~2.5–3.0) and resistance to oxidative metabolism compared to difluoromethyl (-CHF₂) or fluoromethyl (-CH₂F) groups .
  • Carboxylic Acid (-COOH) vs. Alcohol (-CH₂OH) : Carboxylic acids (e.g., ) exhibit higher solubility in polar solvents (e.g., water) and lower logP (~1.5–2.0) than alcohols .

Functional Group Reactivity :

  • Sulfonyl chlorides () are highly reactive toward nucleophiles (e.g., amines), making them useful in synthesizing sulfonamides .
  • Hydroxymethyl groups (target compound) are amenable to oxidation (to carboxylic acids) or esterification, broadening utility in prodrug development .

Stereochemical Considerations :

  • Trans configurations (target compound, ) minimize steric hindrance between substituents, improving synthetic yields and stability compared to cis isomers .

Biological Activity

The compound rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans, is a unique chemical entity characterized by its trifluoromethyl group attached to a cyclopentyl ring. This structural feature enhances its lipophilicity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C7H11F3O
  • Molecular Weight: 168.16 g/mol
  • Structural Characteristics: The trifluoromethyl group significantly alters the compound's chemical properties and biological activities compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its ability to interact with specific proteins and enzymes. Preliminary studies suggest that this compound may modulate the activity of certain biological pathways.

The lipophilicity of the compound allows for effective penetration through cell membranes, facilitating interactions with various enzymes and receptors. These interactions may lead to alterations in signaling pathways crucial for cellular function and disease progression.

Enzyme Interactions

Studies have shown that rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol can influence the activity of several enzymes. For instance:

  • Enzyme Modulation: The compound has been observed to modulate the activity of specific protein targets involved in metabolic pathways.
  • Receptor Binding: Its structural features enhance binding affinity towards G protein-coupled receptors (GPCRs), which play a vital role in signal transduction.

Case Studies

  • Antimicrobial Activity:
    • A study investigated the antimicrobial potential of rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol against various bacterial strains. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC): The MIC values ranged from 62.5 µg/mL to 125 µg/mL for these pathogens.
  • Antiproliferative Effects:
    • In vitro assays demonstrated that this compound exhibited antiproliferative effects on cancer cell lines such as HeLa and A549.
    • IC50 Values: The IC50 values were reported at approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamateC11H17NO2Contains a methoxy group instead of trifluoromethyl
2-(fluoromethyl)cyclopentylmethanolC7H11FLacks the trifluoromethyl enhancement
(1R)-(+)-camphorC10H16OA bicyclic structure with different reactivity patterns

The trifluoromethyl group in rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol is crucial for its enhanced biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans?

  • Methodological Answer : Rhodium-catalyzed enantioselective desymmetrization of mesoalkenes is a key strategy for synthesizing cyclopentanol derivatives with defined stereochemistry. For example, Menard (2010) demonstrated the use of rhodium catalysts to achieve high enantiomeric excess in trans-cyclopentanol derivatives via carbonylation or hydroxylation of meso substrates . Starting materials such as trifluoromethyl-substituted alkenes can be functionalized under controlled conditions (e.g., 25–50°C, CO atmosphere) to yield target structures.

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is essential for analyzing diastereotopic protons and coupling constants to confirm trans-configuration. For instance, Menard (2010) reported distinct NMR shifts (e.g., OH at 8.0 ppm) for trans-cyclopentenol derivatives . X-ray crystallography or computational validation (DFT-based NMR prediction) can resolve ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity prediction of trans-cyclopentylmethanol derivatives?

  • Methodological Answer : The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with experimental data to predict reaction outcomes. For example, transition-state modeling can identify optimal catalysts or solvents for enantioselective synthesis, reducing trial-and-error experimentation. This approach has been applied to cyclopentane derivatives to accelerate reaction discovery .

Q. What strategies resolve contradictions between stereochemical assignments from NMR and computational models?

  • Methodological Answer : Cross-validation using multiple techniques is critical. If NMR data conflicts with computational predictions (e.g., DFT-optimized geometries), synchrotron X-ray crystallography or vibrational circular dichroism (VCD) can provide definitive stereochemical evidence. Menard (2010) utilized crystallography to validate trans-configuration in structurally similar compounds .

Q. What challenges arise in scaling enantioselective synthesis while maintaining stereochemical purity?

  • Methodological Answer : Catalyst degradation under scaled conditions often reduces enantiomeric excess. Factorial design experiments (e.g., varying catalyst loading, temperature, and pressure) can identify robust parameters. For example, Menard (2010) optimized rhodium catalyst systems for mesoalkene desymmetrization, achieving >90% yield and >95% ee in small-scale trials .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and reactivity profiles?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability while introducing steric and electronic effects. Comparative studies on analogs (e.g., 4-(4-trifluoromethylphenyl)-cyclopent-2-enol) reveal reduced nucleophilicity at the cyclopentane ring due to electron-withdrawing effects, impacting downstream functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields reported across studies?

  • Methodological Answer : Systematic replication under standardized conditions (solvent purity, catalyst batch) is essential. Meta-analyses of published data (e.g., Menard’s rhodium-catalyzed reactions vs. ICReDD’s computational workflows) can identify variables affecting reproducibility. For instance, trace moisture in solvents may deactivate catalysts, leading to yield inconsistencies .

Methodological Tables

Synthetic Method Conditions Yield/ee Reference
Rhodium-catalyzed desymmetrization25°C, CO, [Rh(cod)2_2]BF4_485% yield, 92% ee
Computational reaction screeningDFT/M06-2X/6-31G(d), solvent: THFPredicted ΔG‡: 18 kcal/mol

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